molecular formula C27H26N2O7 B151235 (Z)-Dehydro Cilnidipine CAS No. 146845-35-4

(Z)-Dehydro Cilnidipine

Cat. No. B151235
M. Wt: 490.5 g/mol
InChI Key: HUTPFIMQINDZDT-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It acts on both N- and L-type calcium channels . It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995 .


Molecular Structure Analysis

Cilnidipine has a molecular formula of C27H28N2O7 and an average molecular weight of 492.528 . The specific molecular structure of “(Z)-Dehydro Cilnidipine” is not provided in the retrieved sources.


Chemical Reactions Analysis

Cilnidipine is a calcium channel blocker that inhibits the cellular influx of calcium and causes vasodilation . The specific chemical reactions involving “(Z)-Dehydro Cilnidipine” are not detailed in the retrieved sources.


Physical And Chemical Properties Analysis

Cilnidipine is a yellow crystalline solid that is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), water (≤ 2 mg/ml), and methanol . The specific physical and chemical properties of “(Z)-Dehydro Cilnidipine” are not provided in the retrieved sources.

Scientific Research Applications

Analytical Methods and Drug Combinations

Cilnidipine has been highlighted for its role in combination drug therapies and analytical method development. A novel UV spectrophotometric method was developed for the simultaneous estimation of Cilnidipine and Olmesartan, showcasing the drug's role in hypertension treatment and highlighting the cost-effective analytical approaches for drug estimation in pharmaceutical forms (Sawant, Nazareth, & Vernekar, 2022). Similarly, an investigative review for pharmaceutical analysis emphasizes the analytical methodologies used for cilnidipine in various forms, underscoring its significance in hypertension and heart disease management and the prevalent use of HPLC and UV/Vis-spectrophotometry for its analysis (Chaudhari & Shirkhedkar, 2020).

Pharmacology and Cardiovascular Implications

The pharmacological review of N-type Ca2+ channels in the cardiovascular system highlights the dual antagonistic action of cilnidipine on both L-type and N-type Ca2+ channels, presenting a new therapeutic target in cardiovascular diseases (Uneyama et al., 1999). This dual action suggests cilnidipine’s potential for broader cardiovascular applications.

Analytical Reviews and Method Developments

Comprehensive reviews on analytical methods of cilnidipine, including its combinations, elaborate on the need for specific, sensitive analytical techniques for new drugs. These reviews demonstrate the versatility of cilnidipine in pharmaceutical analysis and its implications in improving drug safety and effectiveness through sophisticated analytical methodologies (Mishra, Mishra, & Mehta, 2022).

Future Directions

Cilnidipine is currently being studied for its potential to improve insulin sensitivity . It is also being repurposed and developed for use in patients with Raynaud’s Phenomenon and Systemic Sclerosis .

properties

IUPAC Name

5-O-(2-methoxyethyl) 3-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPFIMQINDZDT-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Dehydro Cilnidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.